Potency Advantage Over ML345
BDM44768 demonstrates a clear potency advantage over the allosteric IDE inhibitor ML345. BDM44768 inhibits recombinant human IDE with an IC50 of approximately 50 nM against insulin substrate [1]. In comparison, ML345 exhibits an EC50/IC50 of 188 nM for IDE inhibition via covalent modification of Cys819 . This difference represents a **3.1-fold greater potency** for BDM44768 in direct enzymatic inhibition assays. For researchers, this translates to achieving complete target inhibition at lower compound concentrations, thereby reducing the risk of off-target effects associated with higher dosing in cell-based or in vivo studies.
| Evidence Dimension | Inhibition of human IDE activity (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 ≈ 50 nM (using insulin substrate) |
| Comparator Or Baseline | ML345: IC50 ≈ 188 nM |
| Quantified Difference | ~3.1-fold more potent |
| Conditions | Recombinant human IDE enzymatic assay |
Why This Matters
Higher potency (lower IC50) enables more effective target engagement at reduced compound concentrations, minimizing potential off-target effects and reducing the quantity of compound needed for large-scale studies.
- [1] Deprez-Poulain R, Hennuyer N, Bosc D, et al. Catalytic site inhibition of insulin-degrading enzyme by a small molecule induces glucose intolerance in mice. Nature Communications. 2015;6:8250. View Source
